molecular formula C11H7BrINO B7871449 3-Bromo-2-(4-iodophenoxy)pyridine

3-Bromo-2-(4-iodophenoxy)pyridine

Cat. No.: B7871449
M. Wt: 375.99 g/mol
InChI Key: MWSZBJAGEMUPCO-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-iodophenoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(4-iodophenoxy)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 3-bromopyridine with 4-iodophenol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Properties

IUPAC Name

3-bromo-2-(4-iodophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrINO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSZBJAGEMUPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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